5-Bromo-1,3-difluoro-2-nitrobenzene
Overview
Description
5-Bromo-1,3-difluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2BrF2NO2 and a molecular weight of 237.99 g/mol . It is a derivative of nitrobenzene, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring. This compound is typically a faint yellow to orange powder .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene can be achieved through the nitration of 4-Bromo-2,6-difluoroaniline. The process involves the following steps :
Nitration Reaction:
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale nitration processes similar to the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-1,3-difluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as aryl boronic acids or esters, in the presence of palladium catalysts (Suzuki coupling reaction).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
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Suzuki Coupling Reaction:
Reagents: Aryl boronic acid, Palladium catalyst.
Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere, and at elevated temperatures.
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Reduction Reaction:
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst.
Conditions: The reaction is conducted under hydrogen gas at room temperature or slightly elevated temperatures.
Major Products:
Substitution Reaction Products: Aryl-substituted derivatives of this compound.
Reduction Reaction Products: 5-Bromo-1,3-difluoro-2-aminobenzene.
Scientific Research Applications
5-Bromo-1,3-difluoro-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of biologically active molecules and drug candidates.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-nitrobenzene is primarily related to its ability to undergo substitution and reduction reactions. The presence of electron-withdrawing groups (nitro and fluorine) on the benzene ring makes the bromine atom more susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- 4-Bromo-2,6-difluoronitrobenzene
- 1-Bromo-3,5-difluoro-4-nitrobenzene
- 2-Bromo-3,4-difluoronitrobenzene
Comparison:
5-Bromo-1,3-difluoro-2-nitrobenzene is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and reduction reactions .
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGKHWCTWMUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612604 | |
Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147808-42-2 | |
Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-difluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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